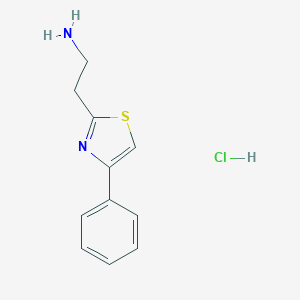

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride

描述

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the phenyl and ethylamine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .

科学研究应用

Alzheimer's Disease Treatment

The compound has been identified as a potential acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter important for memory and learning. Inhibiting this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer's patients. Studies have shown that derivatives of 2-aminothiazole, which includes 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride, exhibit strong inhibitory activity against acetylcholinesterase, making them promising candidates for Alzheimer's treatment .

Protection Against Neuronal Apoptosis

Research indicates that this compound can protect neuronal cells from apoptosis induced by oxidative stress. For instance, experiments using dopaminergic neuroblastoma SH-SY5Y cells demonstrated that treatment with this compound significantly enhanced cell viability under conditions of oxidative stress . This property suggests its potential use in therapies aimed at neurodegenerative diseases where oxidative stress plays a critical role.

Cytotoxic Effects on Cancer Cells

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Compounds containing thiazole rings have shown significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma . The mechanism behind this activity may involve the induction of apoptosis in cancer cells while sparing normal cells, which is crucial for developing effective cancer treatments.

Inhibition of Bacterial Growth

The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiazole derivatives exhibit activity against several bacterial strains, making them candidates for developing new antibacterial agents . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Potential in Autoimmune Diseases

The immunomodulatory effects of this compound suggest its application in treating autoimmune diseases. By modulating immune responses, this compound could help reduce inflammation and tissue damage associated with various autoimmune disorders .

Case Studies and Experimental Findings

作用机制

The mechanism of action of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

- 2-(4-Phenyl-thiazol-2-yl)-hydrazine hydrochloride

- 4,4,6-Trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione

- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

Uniqueness

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride is unique due to its specific structural features and the potential range of biological activities it exhibits. Its combination of the thiazole ring with the phenyl and ethylamine groups may confer distinct properties compared to other similar compounds .

生物活性

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride, also known as 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine hydrochloride, is a compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring with a phenyl substituent at the 4-position and an ethylamine side chain. Its molecular formula is with a molecular weight of approximately 204.29 g/mol. The thiazole ring contributes to its reactivity and interaction with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂S |

| Molecular Weight | 204.29 g/mol |

| Chemical Structure | Thiazole ring with phenyl and ethylamine |

Antileishmanial Activity

Research indicates that this compound exhibits significant antileishmanial properties. It interacts with specific macromolecular targets, including enzymes such as S-methyl-5-thioadenosine phosphorylase, which is crucial for the metabolism of Leishmania parasites. The compound's ability to form hydrogen bonds and establish pi-stacking interactions enhances its binding affinity to these targets.

Antimicrobial Properties

The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate moderate to good activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Preliminary studies suggest that derivatives of thiazole compounds, including this compound, may exhibit anticancer properties. For instance, structural analogs have shown cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma and breast cancer . The mechanism of action may involve the inhibition of key enzymes involved in cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites on target proteins, disrupting their function.

- Interaction with Biological Macromolecules : It forms stable complexes with proteins and nucleic acids, altering their biological activities.

- Cell Membrane Disruption : Its lipophilic nature may allow it to integrate into cell membranes, leading to increased permeability and cell death in certain pathogens.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Utilizing appropriate precursors such as thiourea and α-halo ketones.

- Alkylation : Introducing the ethylamine side chain through alkylation reactions.

- Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt for enhanced solubility and stability.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

- Antileishmanial Studies : A study reported that compounds similar to 2-(4-Phenyl-thiazol-2-yl)-ethylamine showed IC50 values in the low micromolar range against Leishmania species, indicating potent antileishmanial activity.

- Antimicrobial Screening : In a comparative analysis, derivatives were tested against various bacterial strains with MIC values ranging from 4.69 µM to over 100 µM depending on the pathogen .

- Cytotoxicity Assays : Testing against cancer cell lines revealed that specific modifications to the thiazole structure could enhance cytotoxicity significantly, suggesting that further optimization could lead to more potent anticancer agents .

属性

IUPAC Name |

2-(4-phenyl-1,3-thiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONWWOZXJJXGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583267 | |

| Record name | 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124534-88-9 | |

| Record name | 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。